molecular formula C8H10N2O B2357209 N,3-dimethylpyridine-2-carboxamide CAS No. 1037045-67-2

N,3-dimethylpyridine-2-carboxamide

Cat. No. B2357209
M. Wt: 150.181
InChI Key: ALAICFZGGPOHBJ-UHFFFAOYSA-N
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Description

N,3-Dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,3-Dimethylpyridine-2-carboxamide, such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: N-Mannich bases of 1,3,4-Oxadiazole based on 4,6-Dimethylpyridine scaffold have been synthesized and evaluated for their anticancer activity . These compounds were tested for their potential cytotoxicity against five human cancer cell lines .
  • Methods of Application: The design, synthesis, and anticancer evaluation of a new series of N-Mannich-base-type hybrid compounds containing morfoline or different substituted piperazines moieties, a 1,3,4-oxadiazole ring, and a 4,6-dimethylpyridine core were carried out .
  • Results: Two of the active N-Mannich bases showed significant growth inhibition effects in melanoma and normal cell lines .

Anti-inflammatory Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been synthesized and evaluated for their in vitro anti-COX-1/COX-2, antioxidant, and anticancer activities .
  • Methods of Application: The molecular docking study was performed to understand the binding interaction of compounds in the active site of cyclooxygenases .
  • Results: Compounds PS18 and PS33 showed a significant inhibitory activity on COX-1 at lower concentrations compared to meloxicam and piroxicam .

Insecticidal Activity

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Pyridine derivatives have been synthesized and screened for their insecticidal bioefficacy .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The specific results or outcomes obtained are not detailed in the available resources .

Future Directions

While specific future directions for N,3-Dimethylpyridine-2-carboxamide are not mentioned, similar compounds such as indole-2-carboxamides have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their unique inhibitory properties, and it is hoped that these scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N,3-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAICFZGGPOHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylpyridine-2-carboxamide

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